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Pracinostat Clinical Trial Data Summary

Trial Phase
Patient Population &
Regimen

Key Efficacy Findings
Reference /
Trial ID

Phase II
(Previous, led to
Phase III)

Older AML patients unfit for

induction chemotherapy
(Pracinostat + Azacitidine)

ORR: 64%; Median OS: 19.1
months [1]

[1]

Phase III
(PRIMULA)

Newly diagnosed AML patients
unfit for intensive chemotherapy

(Pracinostat + Azacitidine vs.
Placebo + Azacitidine)

No statistically significant
OS benefit: Median OS 7.8

mo (combo) vs. 8.6 mo
(control); Study stopped for
futility [1]

NCT03151408
[1]

Phase I Advanced hematological

malignancies (Pracinostat
monotherapy)

Modest single-agent activity;

2 AML patients achieved a
response (1 CR, 1 cytogenetic

response) [2]

NCT00741234

[2]

Phase I
(Extension)

MDS (Pracinostat + Azacitidine) High response rate: 6 CR, 3

CRp out of 10 patients; No
added toxicity noted [2]

NCT00741234

[2]
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Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies used in the key trials.

Phase III PRIMULA Trial Design [1]

Objective: To confirm the efficacy of Pracinostat + Azacitidine versus placebo + Azacitidine in a

larger, randomized setting.
Study Design: Randomized, double-blind, placebo-controlled, phase III study.

Patients: 406 adults with newly diagnosed AML who were unfit for intensive induction chemotherapy.
The study was conducted before the venetoclax era.

Regimen:
Intervention Arm: Pracinostat (60 mg orally, once daily, 3 days a week for 3 weeks) +

Azacitidine (75 mg/m² subcutaneously or intravenously, for 7 days).
Control Arm: Placebo + Azacitidine (same schedule).

Each cycle was 28 days.
Primary Endpoint: Overall Survival (OS).

Stopping Rule: A pre-planned interim analysis led the Independent Data Monitoring Committee
(IDMC) to recommend stopping the trial for futility, meaning it was unlikely to demonstrate a survival

benefit.

Phase I Dose-Escalation & MDS Combination Study Design [2]

Objective: To determine the safety, maximum tolerated dose (MTD), and efficacy of Pracinostat.
Study Design: Multicenter, open-label, single-agent, dose-escalation study with an extension arm for
combination therapy.

Patients (Monotherapy Arm): 44 patients with advanced hematological malignancies (including 25
with AML and 14 with MDS) who had failed or were ineligible for conventional therapy.

Regimen (Monotherapy): Pracinostat was administered orally once daily, 3 days a week, for 3
consecutive weeks in a 28-day cycle. The MTD was established at 120 mg, and the Recommended

Phase II Dose (RP2D) was 60 mg.
Regimen (Combination Arm): An additional 10 intermediate or high-risk MDS patients received

Pracinostat (60 mg) in combination with Azacitidine (75 mg/m² daily for 7 days).
Primary Endpoints: Safety, MTD, and RP2D.

Response Criteria: For AML, International Working Group criteria were used. For the MDS
combination arm, response was defined as complete remission (CR) or CR with incomplete platelet

recovery (CRp).
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Mechanism of Action and Synergistic Rationale

The rationale for combining Pracinostat with Azacitidine is based on targeting two different epigenetic

pathways. The diagram below illustrates this synergistic mechanism.

Epigenetic Dysregulation in AML

DNA Hypermethylation Histone Deacetylation

Gene Silencing
(Tumor Suppressor Genes)

Uncontrolled Cell Proliferation
& AML Progression

Azacitidine (HMA)

Inhibits DNA Methyltransferases
(Demethylation)

Pracinostat (HDACi)

Inhibits Histone Deacetylases
(Histone Acetylation)

Synergistic Re-expression of
Silenced Tumor Suppressor Genes
→ Cell Cycle Arrest & Apoptosis

Click to download full resolution via product page

Interpretation and Context for Researchers

The data indicates that while preclinical and early-phase trials showed strong synergy and promising

efficacy, this did not translate into a survival benefit in the definitive Phase III trial. The combination was

safe but ineffective for changing the standard of care, especially when compared to current regimens like

Venetoclax + HMA, which have become the treatment of choice for this patient population [1].

It is worth noting that the Phase II trial data showing a 64% ORR and 19.1-month median OS, which

motivated the Phase III study, is referenced in the search results but the specific methodology and citation for

that study are not provided in the available excerpts [1]. A complete comparative guide would require

obtaining the original Phase II publication for full protocol details.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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